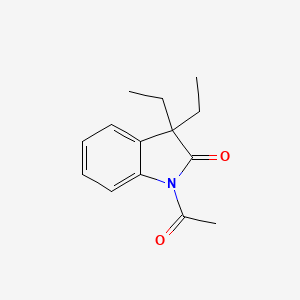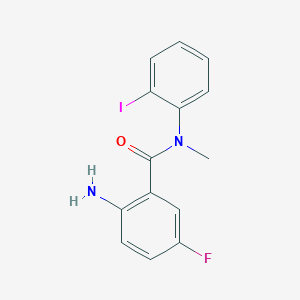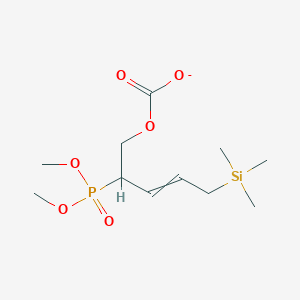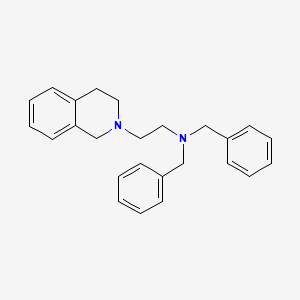
1-Acetyl-3,3-diethyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-3,3-diethyl-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . This compound, specifically, has a unique structure that makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-Acetyl-3,3-diethyl-1,3-dihydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3,3-diethyl-2-oxindole with acetic anhydride under acidic conditions . Another approach is the reductive dephosphorylation of oxindole-3-phosphates using hydroiodic acid . These methods provide efficient ways to produce the compound in laboratory settings. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.
Análisis De Reacciones Químicas
1-Acetyl-3,3-diethyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form corresponding oxindoles, which are valuable intermediates in organic synthesis . Common reagents used in these reactions include hydroiodic acid for reductive dephosphorylation and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of indole compounds, including 1-Acetyl-3,3-diethyl-1,3-dihydro-2H-indol-2-one, have shown potential as antiviral, anti-inflammatory, and anticancer agents . Additionally, it is used in the study of enzyme inhibitors and receptor binding studies, making it valuable in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-3,3-diethyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific derivative and its application. Generally, these compounds can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to their observed biological effects.
Comparación Con Compuestos Similares
1-Acetyl-3,3-diethyl-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds such as 1,3-dihydroindol-2-one and 2-oxindole . While these compounds share a common indole backbone, their unique substituents and structural variations confer different chemical and biological properties. For example, 2-oxindole is known for its role in the synthesis of various pharmaceuticals, whereas this compound has specific applications in antiviral and anticancer research .
Propiedades
Número CAS |
544709-73-1 |
|---|---|
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
1-acetyl-3,3-diethylindol-2-one |
InChI |
InChI=1S/C14H17NO2/c1-4-14(5-2)11-8-6-7-9-12(11)15(10(3)16)13(14)17/h6-9H,4-5H2,1-3H3 |
Clave InChI |
PKTNNNPVSSMSFW-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C2=CC=CC=C2N(C1=O)C(=O)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B14215043.png)

![Silane, [(4-bromophenyl)methoxy]dimethylphenyl-](/img/structure/B14215055.png)




![1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene](/img/structure/B14215077.png)


![2-(Cyclohex-1-en-1-yl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B14215098.png)


